(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol (17β)-13-Ethyl-3-methoxygona-1,3,5,15-tetraen-17-ol is an impurity of Gestodene, an orally active gestogen with progesterone-like profile of activity. Used in combination with estrogen as oral contraceptive.

Brand Name: Vulcanchem
CAS No.: 59126-63-5
VCID: VC0041944
InChI: InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1
SMILES: CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC
Molecular Formula: C20H26O2
Molecular Weight: 298.426

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol

CAS No.: 59126-63-5

Cat. No.: VC0041944

Molecular Formula: C20H26O2

Molecular Weight: 298.426

* For research use only. Not for human or veterinary use.

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol - 59126-63-5

Specification

CAS No. 59126-63-5
Molecular Formula C20H26O2
Molecular Weight 298.426
IUPAC Name (8R,9S,13S,14S,17R)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1
Standard InChI Key QZNDMYQKEAEONA-OBKDMQGPSA-N
SMILES CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC

Introduction

Chemical Identity and Properties

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a complex steroid compound with specific structural characteristics that determine its biological activity and chemical behavior. The compound is cataloged under CAS number 59126-63-5, which serves as its unique identifier in chemical databases worldwide . This tetraene derivative belongs to the gonane steroid family, characterized by its four-ring structure with specific functional groups that contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is C₂₀H₂₆O₂, with a molecular weight of 298.42 grams per mole . The compound's name indicates several structural features: the 17β configuration specifies the stereochemistry at position 17, the ethyl group at position 13, the methoxy group at position 3, and the tetraene system with double bonds at positions 1, 3, 5(10), and 15. This specific arrangement of functional groups and double bonds contributes to the compound's reactivity and biological properties.

PropertyValue
CAS Number59126-63-5
Molecular FormulaC₂₀H₂₆O₂
Molecular Weight298.42 g/mol
Physical DescriptionOrange Solid
Standard Purity98%
SolubilitySoluble in Chloroform, Dichloromethane, DMSO

Applications and Pharmacological Relevance

The primary significance of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol lies in its relationship to Gestodene, a potent synthetic progestogen used in hormonal contraceptives. Specifically, it is recognized as an impurity of Gestodene, which has important implications for quality control in pharmaceutical manufacturing .

Role in Contraceptive Research

Gestodene, the parent compound with which (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is associated, functions as an orally active gestogen with a progesterone-like profile of activity . Gestodene is commonly used in combination with estrogen as an oral contraceptive, making it a significant component in women's reproductive health medications. The presence and levels of impurities like (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol must be carefully monitored and controlled in pharmaceutical preparations to ensure safety and efficacy.

Structural Comparison with Related Compounds

It is important to distinguish (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol from structurally related compounds that have different double bond positions or configurations. For instance, (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol (CAS: 7443-72-3) differs in the position of one double bond (position 8 rather than 15) . Despite their structural similarity, these compounds may exhibit different reactivity patterns and biological activities, highlighting the importance of precise structural characterization in steroid chemistry.

SizePrice (USD)Discount
1mg$110.0010% OFF
5mg$175.0010% OFF
25mg$725.0010% OFF

These prices reflect the specialized nature of the compound and the complexity involved in its synthesis and purification processes . The pricing structure typically includes volume discounts, encouraging larger purchases for extensive research projects.

Ordering Process

Chemical suppliers typically require specific information when ordering (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol, including customer identification, purchase order details, product specifications, and shipping information . This structured ordering process ensures accurate fulfillment and compliance with regulations governing the distribution of research chemicals.

Structural Isomers and Related Compounds

Understanding the relationship between (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol and its structural isomers provides valuable context for researchers working in steroid chemistry and pharmaceutical development. Several related compounds have been identified and characterized in the scientific literature.

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol

This structural isomer (CAS: 7443-72-3) differs from the target compound in the position of one double bond. It has been studied as a reactant in the synthesis of new immunogens for levonorgestrel and its 3-syn and anti-oximes . Physical properties of this isomer include a melting point of 102-105°C (in acetonitrile), a predicted boiling point of approximately 450.3±45.0°C, and a predicted density of 1.14±0.1 g/cm³ . These properties may serve as a reference point for estimating the physical behavior of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol when specific data are not available.

(±)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol

Another related compound is (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol (CAS: 1038-28-4), which differs more substantially in structure, having only two double bonds (at positions 2 and 5(10)) instead of four . This compound has a molecular formula of C₂₀H₃₀O₂ and a higher molecular weight of 302.45 g/mol, reflecting its higher hydrogen content compared to the tetraene derivatives .

Analytical Considerations

For researchers working with (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol, appropriate analytical methods are essential for confirming identity, assessing purity, and monitoring reactions. Common analytical techniques for steroid compounds include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Identification Parameters

Key spectroscopic features that can aid in the identification of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol include characteristic NMR signals for the methoxy group, the ethyl group, and the complex pattern of signals arising from the tetraene system. Mass spectrometry would typically show a molecular ion peak corresponding to the molecular weight of 298.42, along with fragmentation patterns characteristic of steroid structures.

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